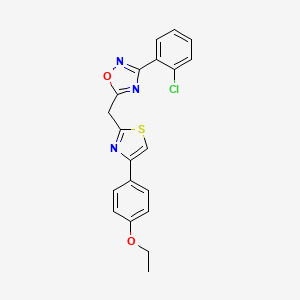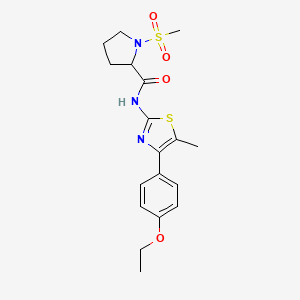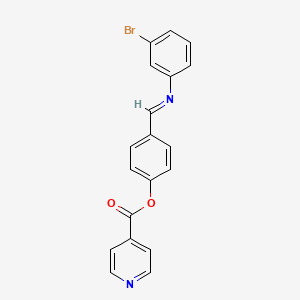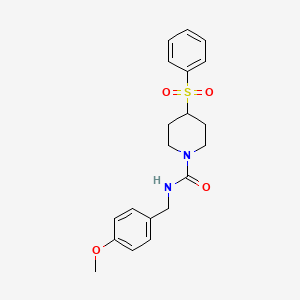
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with various starting materials and conditions. For instance, the synthesis of RET kinase inhibitors involves the design and synthesis of novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings . Similarly, the synthesis of antimicrobial agents includes a series of condensation reactions starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol, leading to the formation of complex tetrazol-thiophene carboxamides . These methods suggest that the synthesis of the compound would likely involve a multi-step synthetic route, possibly including condensation reactions and the use of heterocyclic intermediates.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, UV-Visible, 1H and 13C NMR, and X-ray crystallography . These techniques would be essential in determining the structure of "3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide" as well, ensuring the correct synthesis and identification of the desired compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds indicate a potential for complex reactivity patterns. For example, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides involves the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones . This suggests that the compound may also undergo reactions with nucleophilic or electrophilic agents, potentially leading to a variety of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored, revealing interesting behaviors such as aggregation-enhanced emission and multi-stimuli-responsive properties . These properties are influenced by the molecular structure and the presence of specific functional groups. The compound "3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide" would likely exhibit its own unique set of physical and chemical properties, which could be explored through experimental studies involving spectroscopy, crystallography, and computational modeling.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
A study focused on synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, including those with 1,3,4-oxadiazole moieties, demonstrated potent antioxidant activities. These activities were measured using DPPH radical scavenging method and reducing power assay, indicating that some derivatives exhibit superior antioxidant performance compared to known antioxidants like ascorbic acid (I. Tumosienė et al., 2019).
Anticancer Evaluation
Research involving N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides explored their synthesis and evaluation against cancer cell lines. These compounds displayed moderate to excellent anticancer activities, with some derivatives outperforming the reference drug, etoposide, across various cancer cell lines including breast, lung, colon, and ovarian cancer (B. Ravinaik et al., 2021).
Structural and Biological Activity Predictions
The synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one derivatives and their structural confirmation through IR, 1H NMR, and mass spectrometry techniques were reported. Additionally, predictions regarding their biological activities were made using PASS prediction methods, suggesting a wide range of potential applications (Y. Kharchenko et al., 2008).
VEGFR-2 Inhibition for Cancer Therapy
A study on substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides highlighted their role as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for cancer therapy. These compounds demonstrated significant in vivo efficacy in tumor xenograft models, showcasing their therapeutic potential (R. Borzilleri et al., 2006).
Crystal Structure Analysis
The crystal structure of a compound closely related to the one , involving thiophen-2-yl and 1,3,4-oxadiazol-2-yl moieties, was determined through X-ray diffraction. This structural analysis provides insights into the molecular geometry and potential reactivity or binding properties of similar compounds (P. Sharma et al., 2016).
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c23-15-6-7-16(24)22(15)12-4-1-3-11(9-12)17(25)19-18-21-20-14(26-18)10-13-5-2-8-27-13/h1-5,8-9H,6-7,10H2,(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXVXBPNEUUEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2512076.png)



![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2512083.png)


![N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2512087.png)


![4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2512092.png)

![2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512094.png)